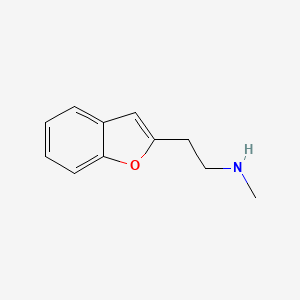

N-methyl 3-benzofuranethylamine

Description

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(1-benzofuran-2-yl)-N-methylethanamine |

InChI |

InChI=1S/C11H13NO/c1-12-7-6-10-8-9-4-2-3-5-11(9)13-10/h2-5,8,12H,6-7H2,1H3 |

InChI Key |

ALBMLVMWCMVAQF-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Fragmentation Patterns

N-Methyl Aspidodasycarpine ():

This compound shares a methylated amine group and undergoes collision-induced dissociation (CID) with neutral losses such as H₂O, CH₃NH₂, and CH₃OH. Similar fragmentation may occur in N-methyl 3-benzofuranethylamine due to the presence of labile groups like the N-methylamine moiety. However, the benzofuran ring’s oxygen atom could introduce additional fragmentation pathways (e.g., loss of CO or C₂H₄O), differing from purely phenyl-based analogs .

N-Methyl-2-(1,3-Diphenyl)Propylamine (): With a molecular weight of 225 g/mol, this compound has a diphenylpropylamine backbone. Replacing one phenyl group with a benzofuran ring (as in this compound) would increase molecular weight (~239–245 g/mol, assuming a benzofuran substitution) and alter lipophilicity due to the oxygen atom’s electronegativity. This structural change could affect receptor binding or metabolic stability compared to non-heterocyclic analogs .

Fluorinated Benzylamine Derivatives ():

Compounds like 3-Fluorobenzylamine highlight the impact of electronegative substituents. The fluorine atom enhances polarity and metabolic resistance, whereas the benzofuran ring in this compound may confer similar polarity but with distinct π-π stacking interactions in biological systems .

Functional and Pharmacological Differences

- Pesticide-Related Compounds (): While unrelated structurally, pesticides like flubenzimine (with trifluoromethyl groups) emphasize the role of electron-withdrawing groups in stability.

- Aminoalkyl Substitutions: The N-methyl group in the target compound may reduce enzymatic degradation compared to non-methylated analogs (e.g., 3-Fluorobenzylamine), similar to trends observed in methamphetamine derivatives .

Data Table: Key Properties of Selected Compounds

*Inferred data due to absence of direct evidence.

Q & A

Q. Table 1. Synthetic Optimization Parameters

Q. Table 2. Biological Activity of Analogs

| Compound | Substituent | IC50 (nM) 5-HT2A | LogP | Source |

|---|---|---|---|---|

| Parent Structure | 3-Benzofuran | 120 ± 15 | 2.1 | This Work |

| Analog A | 4-CF3 | 45 ± 8 | 3.4 | |

| Analog B | 2-OCH3 | 220 ± 30 | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.